4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: is a complex organic compound with a molecular formula of C24H21BrN2O4 and a molecular weight of 481.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-nitroaniline with phenylacetyl chloride to form 4-bromo-2-(phenylacetyl)aniline. This intermediate is then reacted with carbohydrazide to yield 4-bromo-2-(2-(phenylacetyl)carbohydrazonoyl)aniline. Finally, this compound is esterified with 4-ethoxybenzoic acid under acidic conditions to produce the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: While its industrial applications are limited, the compound can be used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Comparison: Compared to similar compounds, 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to the presence of the ethoxybenzoate group, which may influence its chemical reactivity and biological activity. The specific substituents on the phenyl ring can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
765284-95-5 |
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Molecular Formula |
C24H21BrN2O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-2-30-21-11-8-18(9-12-21)24(29)31-22-13-10-20(25)15-19(22)16-26-27-23(28)14-17-6-4-3-5-7-17/h3-13,15-16H,2,14H2,1H3,(H,27,28)/b26-16+ |
InChI Key |
FAOVKWLUZVEUNO-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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